molecular formula C13H13NO5S2 B2695351 Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 930033-00-4

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2695351
CAS No.: 930033-00-4
M. Wt: 327.37
InChI Key: BWPHKRBEUBIPOE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that contains a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-methoxyphenylamine to yield the corresponding amide. Finally, the amide is treated with methyl chloroformate to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-sulfamoylthiophene-2-carboxylate
  • Methyl 3-aminosulfonylthiophene-2-carboxylate

Uniqueness

Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-10-6-4-3-5-9(10)14-21(16,17)11-7-8-20-12(11)13(15)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPHKRBEUBIPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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